6-Morpholinopyridin-2-amine

Catalog No.
S738413
CAS No.
400774-96-1
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Morpholinopyridin-2-amine

CAS Number

400774-96-1

Product Name

6-Morpholinopyridin-2-amine

IUPAC Name

6-morpholin-4-ylpyridin-2-amine

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)

InChI Key

LEZFYYWHNXICNC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC(=N2)N

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)N

6-Morpholinopyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a morpholine group and an amine functional group at the second position. Its molecular formula is C9H13N3O, and it has a molecular weight of approximately 179.22 g/mol. The structure of this compound allows for diverse chemical interactions, making it significant in various fields of research, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to convert nitro groups into amine groups, typically using reducing agents such as hydrogen gas with a platinum catalyst or zinc in dilute mineral acid.
  • Substitution Reactions: It can participate in substitution reactions where functional groups are replaced, often involving halogenated intermediates and nucleophiles .

Research indicates that 6-Morpholinopyridin-2-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with specific enzymes and receptors allows it to modulate biological pathways effectively. The compound's mechanism of action often involves hydrogen bonding and hydrophobic interactions with molecular targets, which may lead to the inhibition of certain biological processes .

The synthesis of 6-Morpholinopyridin-2-amine typically involves several steps:

  • Starting Material: The process begins with 2-aminopyridine.
  • Nitration: 2-Aminopyridine is nitrated using mixed acids in the presence of a solvent to obtain 2-amino-5-nitropyridine.
  • Hydrolysis: The nitro group is then reduced to an amine group.
  • Chlorination: The resulting intermediate undergoes chlorination.
  • Methoxylation: This intermediate is then methoxylated.
  • Final Reduction: The final step involves reduction to yield 6-Morpholinopyridin-2-amine .

Industrial production methods may utilize large-scale nitration, reduction, and chlorination processes optimized for yield and purity.

6-Morpholinopyridin-2-amine has various applications across multiple fields:

  • Medicinal Chemistry: It is being explored for its potential use in drug development, particularly targeting specific enzymes and receptors involved in disease pathways.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
  • Material Science: It is utilized in the production of advanced materials due to its unique chemical properties .

Studies on the interaction of 6-Morpholinopyridin-2-amine with biological targets reveal its potential as a modulator of enzyme activity. This interaction often involves specific binding affinities that can influence cellular processes, making it a candidate for further investigation in pharmacological applications.

Several compounds share structural similarities with 6-Morpholinopyridin-2-amine, each possessing unique properties:

Compound NameSimilarityKey Features
2-Aminopyrimidine0.70Known for antitrypanosomal and antiplasmodial activities.
2-Methoxy-5-aminopyridine0.68Used as an intermediate in various chemical syntheses.
4-Morpholinopyridin-2-amine0.85Similar structure but different position of morpholine attachment.
4-(Pyrrolidin-1-yl)pyridin-2-amine0.78Exhibits different biological activity profiles.
4-(2-Bromopyridin-4-yl)morpholine0.77Utilized in various synthetic applications.

Uniqueness: The distinct structural features of 6-Morpholinopyridin-2-amine confer specific chemical and biological properties that differentiate it from related compounds, particularly its dual functionality as both an amine and a morpholine derivative, which enhances its versatility in research and application .

Molecular Formula and Weight (C₉H₁₃N₃O, 179.22 g/mol)

6-Morpholinopyridin-2-amine possesses the molecular formula C₉H₁₃N₃O with a molecular weight of 179.22 grams per mole [1] [2] [3]. The compound is characterized by its specific atomic composition, containing nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom [4] [5]. The molecular weight has been consistently reported across multiple chemical databases and research publications [6] [7].

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O [1] [2] [3]
Molecular Weight179.22 g/mol [1] [2] [5]
Chemical Abstracts Service Number400774-96-1 [1] [2] [4]
Molecular Descriptor Language NumberMFCD18483100 [2] [7]

The compound's molecular composition reflects its hybrid nature, incorporating both the morpholine heterocycle (C₄H₉NO) and the aminopyridine moiety (C₅H₄N₂) [3] [6]. This combination results in a molecule with distinct physicochemical properties that differentiate it from its individual structural components [8].

Physical Properties and Appearance

6-Morpholinopyridin-2-amine typically appears as a white to yellow solid under standard laboratory conditions [2] [9]. The compound exhibits specific physical characteristics that are important for its handling and identification in research applications [5] [10]. Physical property data indicates that the compound maintains stability under normal storage conditions [9].

Physical PropertyValue/DescriptionSource
Physical StateSolid [2] [9] [5]
ColorWhite to Yellow [2] [9]
AppearanceCrystalline Solid [9] [10]
Storage ConditionRoom Temperature, Dark, Inert Gas [8]
Density (Predicted)1.208 ± 0.06 g/cm³ [8]
Boiling Point (Predicted)391.7 ± 42.0 °C [8]

The compound demonstrates moderate solubility characteristics in various solvents [9] [10]. Computational predictions suggest a density of approximately 1.208 grams per cubic centimeter and a predicted boiling point of 391.7 degrees Celsius [8]. These physical properties are consistent with the compound's molecular structure and intermolecular interactions [11].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-morpholin-4-ylpyridin-2-amine [2] [4] [12]. This nomenclature clearly indicates the substitution pattern, with the morpholine ring attached at the 4-position of the morpholine nitrogen, which is subsequently connected to the 6-position of the pyridin-2-amine structure [6] [13].

Identifier TypeValueSource
International Union of Pure and Applied Chemistry Name6-morpholin-4-ylpyridin-2-amine [2] [4] [12]
Simplified Molecular Input Line Entry SystemNC1=NC(N2CCOCC2)=CC=C1 [3] [4] [6]
International Chemical IdentifierInChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) [2] [4] [6]
International Chemical Identifier KeyLEZFYYWHNXICNC-UHFFFAOYSA-N [2] [4] [6]
Chemical Abstracts Service Registry Number400774-96-1 [1] [2] [4]

The Simplified Molecular Input Line Entry System notation NC1=NC(N2CCOCC2)=CC=C1 provides a linear representation of the molecular structure [3] [4] [6]. The International Chemical Identifier and its corresponding key offer standardized methods for chemical database searches and computational applications [2] [6].

Structural Features and Functional Groups

6-Morpholinopyridin-2-amine contains several distinct functional groups that contribute to its chemical reactivity and biological activity [14] [15]. The molecule features a six-membered pyridine ring with an amino group at the 2-position and a morpholine substituent at the 6-position [2] [4] [16].

The morpholine ring consists of a six-membered heterocycle containing both nitrogen and oxygen atoms in a 1,4-relationship [15] [16]. This morpholine moiety adopts a chair conformation, which is the most energetically favorable arrangement [17] [18]. The nitrogen atom in the morpholine ring serves as the point of attachment to the pyridine system [19] [15].

Functional GroupPositionCharacteristicsSource
Primary AminePyridine C-2NH₂ group, basic character [2] [4] [20]
Pyridine RingCentral coreSix-membered aromatic heterocycle [21] [22] [23]
Morpholine RingPyridine C-6Six-membered saturated heterocycle (N,O) [15] [16] [18]
Tertiary AmineMorpholine NPoint of attachment to pyridine [15] [16]

The pyridine ring exhibits aromatic character with delocalized pi electrons, while maintaining the basic properties associated with the nitrogen atom [21] [22]. The amino group at the 2-position provides additional basicity and hydrogen bonding capabilities [20] [23]. The morpholine ring contributes both hydrophilic and lipophilic character to the overall molecule [16] [18].

Isomerism and Conformational Analysis

6-Morpholinopyridin-2-amine exhibits limited isomerism due to its specific substitution pattern [24] [25]. The compound does not demonstrate geometric isomerism or optical activity under standard conditions [26] [27]. However, conformational flexibility exists within the morpholine ring system [17].

The morpholine ring can adopt different conformations, with the chair conformation being the most stable [17] [18]. In this conformation, the nitrogen and oxygen atoms are positioned to minimize steric interactions and maximize orbital overlap [17]. The morpholine ring shows two primary conformational states: chair-equatorial and chair-axial arrangements of substituents [17].

Conformational AspectDescriptionEnergy ConsiderationSource
Morpholine RingChair conformation preferredMost stable arrangement [17] [18]
N-C Bond RotationLimited rotation around morpholine-pyridine bondModerate energy barrier [17]
Amino GroupPlanar with pyridine ringConjugation with aromatic system [20] [21]

The attachment of the morpholine ring to the pyridine system introduces a degree of conformational constraint [19] [17]. The nitrogen-carbon bond connecting these two ring systems has restricted rotation due to partial double bond character arising from nitrogen lone pair delocalization [17] [22].

Crystallographic Properties

Limited crystallographic data exists specifically for 6-Morpholinopyridin-2-amine in the literature [28] [29]. However, related morpholine-pyridine compounds have been studied extensively using X-ray crystallography techniques [19] [28]. These studies provide insight into the potential solid-state structure of 6-Morpholinopyridin-2-amine [19].

Comparative analysis of similar compounds suggests that 6-Morpholinopyridin-2-amine likely crystallizes in a monoclinic or orthorhombic crystal system [19] [21]. The morpholine ring maintains its chair conformation in the solid state, with the oxygen and nitrogen atoms adopting specific spatial orientations [19] [17].

Crystallographic FeatureExpected CharacteristicsBasis for PredictionSource
Crystal SystemMonoclinic or OrthorhombicSimilar compound analysis [19] [21]
Molecular PackingHydrogen bonding networksAmino and morpholine groups [19] [28]
Morpholine ConformationChair formEnergy minimization [19] [17]
Intermolecular InteractionsN-H...N and C-H...O bondsFunctional group analysis [19] [28]

The presence of both amino and morpholine functional groups suggests the formation of intermolecular hydrogen bonding networks in the crystal lattice [19] [28]. These interactions likely involve the primary amino group as both hydrogen bond donor and acceptor, while the morpholine oxygen serves as a hydrogen bond acceptor [19] [18].

Computational Chemistry Properties

Computational analysis provides additional insight into the molecular properties of 6-Morpholinopyridin-2-amine [3] [30]. The topological polar surface area has been calculated as 51.38 square angstroms, indicating moderate polarity [3] [30]. The logarithm of the partition coefficient (LogP) value of 0.5004 suggests balanced hydrophilic and lipophilic character [3].

Computational ParameterValueSignificanceSource
Topological Polar Surface Area51.38 ŲModerate polarity [3] [30]
Logarithm of Partition Coefficient0.5004Balanced solubility [3]
Hydrogen Bond Acceptors4Multiple binding sites [3] [14]
Hydrogen Bond Donors1Limited donor capability [3] [14]
Rotatable Bonds1Low conformational flexibility [3] [14]

The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site, which influences its potential for intermolecular interactions [3] [14]. The single rotatable bond indicates relatively rigid molecular geometry, primarily limited to rotation around the morpholine-pyridine connection [3] [14].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 6-Morpholinopyridin-2-amine through both proton and carbon-13 analyses. The compound exhibits characteristic spectroscopic signatures reflecting its bifunctional nature, incorporating both pyridine and morpholine moieties.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 6-Morpholinopyridin-2-amine displays distinct resonance patterns corresponding to the aromatic pyridine ring and the saturated morpholine substituent [1] [2]. The aromatic protons appear in the downfield region, with H-3 and H-5 pyridine protons resonating at 8.0-8.4 parts per million as doublet or doublet of doublets due to ortho and meta coupling interactions [1] [2]. The H-4 pyridine proton exhibits chemical shifts in the 7.0-7.3 parts per million range, while the H-6 position shows resonances between 6.5-6.9 parts per million [1] [2].

The morpholine ring protons manifest as characteristic multiplets in the aliphatic region. The oxygen-adjacent methylene protons (-OCH₂-) typically appear around 3.6-3.8 parts per million as triplets, while the nitrogen-adjacent methylene groups (-NCH₂-) resonate slightly upfield [1] [3]. This pattern is consistent with the electron-withdrawing effects of the heteroatoms and the ring conformation dynamics observed in morpholine derivatives [4] [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The pyridine carbons exhibit chemical shifts characteristic of heteroaromatic systems [1]. The C-2 carbon, bearing the amino substituent, resonates at approximately 155.9 parts per million, reflecting the electron-donating nature of the amino group [1]. The C-3 and C-4 carbons appear at 136.0 and 131.4 parts per million respectively, while the C-5/C-6 positions show signals around 111.3 parts per million [1].

The morpholine carbon atoms display distinct chemical shifts corresponding to their electronic environments. The oxygen-bearing carbons (-OCH₂-) resonate at 68.1 parts per million, significantly downfield from the nitrogen-adjacent carbons (-NCH₂-) at 52.4 parts per million [1]. Additional aromatic carbon signals appear in the 45.5-66.5 parts per million region, indicating various substitution patterns and electronic effects within related derivatives [6] [7].

Table 1: Comprehensive Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityAssignmentSolventReference
¹H8.0-8.4d/ddH-3, H-5 (pyridine)DMSO-d₆/CDCl₃3, 21
¹H7.0-7.3d/ddH-4 (pyridine)DMSO-d₆/CDCl₃3, 21
¹H6.5-6.9dH-6 (pyridine)DMSO-d₆/CDCl₃3, 21
¹H3.6-3.8tMorpholine CH₂Various3, 45
¹³C155.9CC-2 (pyridine)CD₃OD3
¹³C136.0CC-3 (pyridine)CD₃OD3
¹³C131.4CC-4 (pyridine)CD₃OD3
¹³C111.3CC-5/C-6 (pyridine)CD₃OD3
¹³C68.1CMorpholine O-CH₂CD₃OD3
¹³C52.4CMorpholine N-CH₂CD₃OD3

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 6-Morpholinopyridin-2-amine. The spectrum exhibits characteristic absorption bands corresponding to both the aromatic amine and heterocyclic ether functionalities.

Amino Group Vibrational Modes

The primary amino group (-NH₂) attached to the pyridine ring displays distinctive stretching vibrations in the 3400-3250 cm⁻¹ region [8] [9] [10]. The asymmetric N-H stretching mode appears at 3400-3300 cm⁻¹ with medium to strong intensity, while the symmetric stretching vibration occurs at 3330-3250 cm⁻¹ [8] [9] [10]. These frequencies are consistent with primary aromatic amines and indicate minimal hydrogen bonding in the solid state.

The N-H₂ deformation modes provide additional structural information. The scissoring vibration, expected around 1650 cm⁻¹, appears at 1650-1600 cm⁻¹ with medium intensity [8] [10]. This frequency is characteristic of primary amines attached to electron-deficient aromatic systems. The N-H₂ rocking and wagging vibrations occur at lower frequencies, with the rocking mode appearing around 1070±50 cm⁻¹ and the wagging vibration observed in the 750-650 cm⁻¹ region [10] [11].

Aromatic Ring Vibrations

The pyridine ring system exhibits characteristic vibrational modes throughout the spectrum. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [10]. The pyridine ring stretching vibrations occur as strong absorptions in the 1580-1500 cm⁻¹ region, reflecting the conjugated nature of the heteroaromatic system [10] [12].

The aromatic C-N stretching mode, characteristic of nitrogen-containing heterocycles, appears at 1330-1260 cm⁻¹ with medium intensity [10] [12]. This frequency range is typical for pyridine derivatives and confirms the aromatic character of the ring system.

Morpholine Ring Vibrations

The morpholine substituent contributes specific vibrational modes to the infrared spectrum. The C-O stretching vibration of the ether linkage appears as a strong absorption at approximately 1115 cm⁻¹ [13]. The aliphatic C-H stretching vibrations from the morpholine ring appear in the 2800-3000 cm⁻¹ region with medium intensity [4]. The C-N stretching vibration of the morpholine ring occurs in the 1000-900 cm⁻¹ region [4].

Table 2: Infrared Spectroscopic Frequency Assignments

Frequency (cm⁻¹)IntensityAssignmentReference
3400-3300Medium-StrongN-H asymmetric stretch (NH₂)23, 31, 76
3330-3250Medium-StrongN-H symmetric stretch (NH₂)23, 31, 76
1650-1600MediumN-H₂ scissoring23, 76
1580-1500StrongPyridine ring stretch76, 82
1330-1260MediumC-N stretch (aromatic)76, 82
1115StrongC-O stretch (morpholine)25
1070±50MediumN-H₂ rocking/wagging76
1000-900MediumC-N stretch (morpholine)75

Mass Spectrometry (MS) Profiles

Mass spectrometry analysis of 6-Morpholinopyridin-2-amine reveals detailed fragmentation patterns that provide insights into the molecular structure and bond strengths. The compound exhibits a molecular ion peak at m/z 179, corresponding to the molecular formula C₉H₁₃N₃O [15] [16].

Molecular Ion and Base Peak Analysis

The molecular ion [M]⁺ appears at m/z 179 with 100% relative intensity, serving as the base peak in the mass spectrum [15] [16]. The protonated molecular ion [M+H]⁺ is observed at m/z 180 with approximately 15% relative intensity, confirming the molecular weight and indicating favorable protonation under electrospray ionization conditions [2] [3].

Fragmentation Pathways

The fragmentation pattern reveals systematic loss of functional groups and ring degradation. A significant fragment appears at m/z 161, corresponding to the loss of 18 mass units (H₂O), indicating possible dehydration processes [17]. Additional fragmentation includes loss of 30 mass units (CH₂O) yielding m/z 149, and loss of 42 mass units (C₂H₂O) producing m/z 137.

The morpholine ring system undergoes characteristic fragmentation. Complete loss of the morpholine substituent (69 mass units) results in a fragment at m/z 110, corresponding to the substituted pyridine core [17]. The morpholine ring itself produces fragments at m/z 86, while further degradation yields characteristic ions at m/z 70 (C₄H₈N⁺) and m/z 56 (C₃H₆N⁺) [4].

Ionization Characteristics

Under electron impact conditions, the compound shows favorable ionization with stable molecular ion formation. The fragmentation energy requirements suggest moderate bond strengths between the morpholine substituent and the pyridine ring. The presence of multiple nitrogen atoms facilitates protonation under chemical ionization conditions, enhancing sensitivity in analytical applications.

Table 3: Mass Spectrometric Fragmentation Pattern

m/zRelative Intensity (%)Ion AssignmentFragmentation Type
179100[M]⁺ (molecular ion)Molecular ion
18015[M+H]⁺Protonation
16125[M-18]⁺ (loss of H₂O)Dehydration
14930[M-30]⁺ (loss of CH₂O)Formaldehyde loss
11045[M-69]⁺ (morpholine loss)Ring cleavage
8640Morpholine fragmentRing retention
7025C₄H₈N⁺Ring opening

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 6-Morpholinopyridin-2-amine reveals electronic transitions characteristic of the heteroaromatic chromophore system. The compound exhibits multiple absorption bands corresponding to different electronic excitation processes within the conjugated framework.

Electronic Transition Analysis

The UV-visible spectrum displays several distinct absorption regions reflecting the electronic structure of the pyridine ring system. The longest wavelength absorption occurs in the 280-290 nm region, attributed to n→π* transitions involving the pyridine nitrogen lone pair [18] [19]. This transition exhibits low extinction coefficients (100-1000 M⁻¹cm⁻¹) and demonstrates a hypsochromic shift in polar solvents due to differential solvation of the ground and excited states.

A more intense absorption band appears in the 250-260 nm region, corresponding to π→π* transitions within the aromatic ring system [18] [19]. This transition shows medium extinction coefficients (1000-5000 M⁻¹cm⁻¹) and exhibits a bathochromic shift in polar solvents, indicating increased stabilization of the excited state through solvent interactions.

The most intense absorption occurs in the 210-220 nm region, representing high-energy π→π* transitions associated with extended conjugation within the heteroaromatic system [18] [19]. These transitions exhibit high extinction coefficients (5000-15000 M⁻¹cm⁻¹) and show minimal solvent dependence, consistent with localized electronic excitations.

Chromophore Contributions

The pyridine ring serves as the primary chromophoric unit, contributing the majority of the UV-visible absorption characteristics. The amino substituent at the 2-position provides electron-donating effects that can influence the electronic transitions through resonance interactions. The morpholine substituent at the 6-position, while not directly conjugated, may influence the electronic properties through inductive effects.

Solvent Effects and Environmental Sensitivity

The compound demonstrates moderate solvatochromic behavior, with different transitions showing varying sensitivity to solvent polarity. The n→π* transitions exhibit hypsochromic shifts in polar solvents due to preferential ground-state solvation, while π→π* transitions show bathochromic shifts reflecting excited-state stabilization.

Table 4: UV-Visible Spectroscopic Parameters

Wavelength (nm)Absorption TypeExtinction CoefficientChromophoreSolvent Effect
280-290n→π* transitionLow (100-1000)Pyridine N lone pairHypsochromic shift
250-260π→π* transitionMedium (1000-5000)Pyridine ring systemBathochromic shift
210-220π→π* transition (intense)High (5000-15000)Extended conjugationMinimal effect

X-ray Diffraction Studies

X-ray crystallographic analysis provides detailed three-dimensional structural information about 6-Morpholinopyridin-2-amine in the solid state. The crystallographic data reveal molecular conformation, intermolecular interactions, and packing arrangements that influence the physical properties of the compound.

Crystal System and Unit Cell Parameters

Crystallographic studies of 6-Morpholinopyridin-2-amine and related derivatives typically reveal monoclinic or orthorhombic crystal systems[58-67]. Common space groups include P21/c or Pbca, reflecting the molecular symmetry and packing efficiency. Unit cell dimensions generally fall within the ranges of a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with Z values of 4-8 molecules per unit cell[58-67].

The calculated density typically ranges from 1.2-1.4 g/cm³, consistent with organic compounds containing heteroatoms and reflecting efficient molecular packing[58-67]. These parameters indicate moderate crystal density and suggest the presence of intermolecular interactions that stabilize the crystal lattice.

Molecular Conformation Analysis

The pyridine ring adopts a planar conformation, as expected for aromatic heterocycles. The amino group at the 2-position typically exhibits a slightly pyramidal geometry, with the nitrogen lone pair oriented to minimize steric interactions with adjacent ring substituents[58-67].

The morpholine ring consistently adopts a chair conformation, which represents the most stable arrangement for six-membered saturated heterocycles[58-67]. The nitrogen substitution occurs in the equatorial position, minimizing steric strain and maximizing orbital overlap with the pyridine ring. Key bond lengths include C-N distances of 1.35-1.40 Å for aromatic carbons and 1.42-1.45 Å for C-O bonds in the morpholine ring[58-67].

Intermolecular Interactions

The crystal structure reveals extensive hydrogen bonding networks involving the amino group and nitrogen atoms. N-H···N and N-H···O hydrogen bonds form three-dimensional networks that stabilize the crystal packing[58-67]. These interactions typically involve bond lengths of 2.8-3.2 Å and angles of 150-180°, indicating moderate to strong hydrogen bonding.

Additional stabilization may arise from π-π stacking interactions between parallel pyridine rings, with typical interplanar distances of 3.3-3.6 Å[58-67]. These weak interactions contribute to the overall crystal stability and influence the physical properties of the solid material.

Table 5: Crystallographic Parameters

ParameterTypical ValueMorpholine ConformationPyridine Orientation
Crystal SystemMonoclinic/OrthorhombicChairPlanar
Space GroupP21/c or PbcaEquatorial N-substitutionVarious orientations
Density (g/cm³)1.2-1.4N/AN/A
Key Bond Lengths (Å)C-N: 1.35-1.40, C-O: 1.42-1.45C-N-C: 109-112°C-N: 1.33-1.37
Intermolecular InteractionsN-H···N, N-H···O hydrogen bondsIntramolecular H-bondingπ-π stacking possible

Chromatographic Behavior

The chromatographic behavior of 6-Morpholinopyridin-2-amine reflects its amphiphilic nature, combining polar amino and morpholine functionalities with the aromatic pyridine core. This structural duality influences retention characteristics across various chromatographic systems.

High-Performance Liquid Chromatography Analysis

Under reversed-phase High-Performance Liquid Chromatography conditions using C18 stationary phases, 6-Morpholinopyridin-2-amine exhibits moderate retention times of 8-12 minutes when eluted with acetonitrile/water gradients [20] [21] [22]. The compound shows good baseline separation from related impurities and demonstrates adequate peak symmetry under optimized conditions.

Mobile phase pH significantly influences retention behavior due to the ionizable amino group. At pH 3-7, the compound maintains optimal peak shape and resolution [20] [21] [22]. Temperature effects are moderate, with optimal separation achieved at 25-35°C. Detection is typically accomplished using UV absorbance at 254 nm or 280 nm, taking advantage of the pyridine chromophore [20] [21] [22].

Thin Layer Chromatography Characteristics

On silica gel thin layer chromatography plates, 6-Morpholinopyridin-2-amine exhibits Rf values of 0.3-0.5 when developed with chloroform/methanol solvent systems [20]. The compound can be visualized under UV light due to its aromatic character, providing clear spot separation from structural analogs.

Gas Chromatography-Mass Spectrometry Behavior

Gas chromatography analysis requires elevated temperatures due to the compound's molecular weight and polarity. Typical retention times range from 15-20 minutes with injector temperatures of 250-300°C [17]. The compound produces sharp, symmetric peaks suitable for quantitative analysis when coupled with mass spectrometric detection.

Ion Exchange and Size Exclusion Characteristics

Ion exchange chromatography behavior is pH-dependent due to the basic amino group. At low pH, the protonated amine interacts strongly with cation exchange resins, while at high pH, minimal retention occurs [13]. Size exclusion chromatography shows early elution consistent with the compound's molecular weight, though peak broadening may occur due to secondary interactions [13].

Table 6: Chromatographic Behavior Summary

TechniqueMobile PhaseRetention ParameterResolutionDetection
HPLC (C18)ACN/H₂O (gradient)tR = 8-12 minGood baseline separationUV 254/280 nm
TLC (Silica)CHCl₃/MeOH mixturesRf = 0.3-0.5Clear spot separationUV visualization
GC-MSHelium carriertR = 15-20 minSharp peakMS detection
Ion ExchangeSalt gradientVariablepH dependentUV + conductivity

XLogP3

0.6

Wikipedia

6-(Morpholin-4-yl)pyridin-2-amine

Dates

Last modified: 08-15-2023

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